molecular formula C₂₅H₂₉FO₈ B1146079 [2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 1868-22-0

[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B1146079
CAS No.: 1868-22-0
M. Wt: 476.49
InChI Key:
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Description

A protected Triamcinolone metabolite.

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structure of similar compounds, such as prednisolone acetate, provides insights into their electrostatic properties and potential modes of action. For instance, Shahid et al. (2017) examined the crystal structure of prednisolone acetate to understand its mode of action as an ophthalmic drug. They employed a transferred multipolar atom model for their analysis, highlighting the importance of electron-density-derived properties in pharmaceutical research (Shahid et al., 2017).

Molecular Interactions and Hydrogen Bonding

The structural analysis of compounds similar to the queried chemical, like betamethasone-21-pentanoate methanol solvate, reveals how molecular interactions, particularly hydrogen bonding, play a critical role in their stability and function. Suitchmezian et al. (2007) explored these interactions in detail, demonstrating the significance of hydrogen bonds in the molecular structure (Suitchmezian et al., 2007).

Steroidal System and Conformations

Steroidal compounds like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, which share structural similarities with the queried chemical, often possess a fused four-ring system with distinct conformations. Zhou et al. (2015) studied these ring conformations and their implications for pharmaceutical applications, emphasizing the diversity in steroidal structures (Zhou et al., 2015).

Synthesis and Biological Activity

Understanding the synthesis and biological activity of compounds structurally related to the queried chemical is crucial. For instance, Amr et al. (2017) synthesized a series of androstanopyridine derivatives and evaluated their potential as 5α-reductase inhibitors and anti-prostate cancer agents. This study highlights the importance of chemical synthesis in developing new pharmaceutical agents (Amr et al., 2017).

Antimicrobial and Antitumor Activities

Research on similar steroidal compounds, like triorganotin(IV) derivatives of sodium deoxycholate, sheds light on potential antimicrobial and antitumor activities. Shaheen et al. (2014) synthesized and characterized several such derivatives, demonstrating their significant antifungal and anticancer activities. This type of research is pivotal in expanding the therapeutic applications of steroidal compounds (Shaheen et al., 2014).

Properties

IUPAC Name

[2-[(8S,10S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-18,21,32H,5-6,10-12H2,1-4H3/t17-,18-,21+,22-,23-,24?,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZPAGQGTNQCRI-DUVKHPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 2
[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 3
[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 4
Reactant of Route 4
[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 5
[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 6
[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

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